molecular formula C10H10N2O2 B027132 Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate CAS No. 107407-80-7

Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate

Cat. No. B027132
CAS RN: 107407-80-7
M. Wt: 190.2 g/mol
InChI Key: RUBOVOPFBPEEJU-UHFFFAOYSA-N
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Description

Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 . It is used for research purposes .


Synthesis Analysis

The synthesis of Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A 1,3-dipolar cycloaddition reaction of ethyl (Z)-2-(2-methoxy-2-oxoethylidene)-7-methyl-3-oxo-5-aryl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate and azomethine ylide, which is generated in situ by the reaction of isatin and 1,2,3,4-tetrahydroisoquinoline, has been reported .


Molecular Structure Analysis

The molecular structure of Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate is represented by the InChI code 1S/C10H10N2O2/c1-2-14-10(13)9-6-8-4-3-5-12(8)7-11-9/h3-7H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate is a solid compound . It has a melting point of 69-70°C and a predicted density of 1.22±0.1 g/cm3 .

Scientific Research Applications

Anti-Inflammatory Activities

Pyrimidines, including Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate, have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Antioxidant Properties

Pyrrolopyrimidines have been studied for their antioxidant properties . These properties are important in many biological processes and can help protect cells from damage.

Antimicrobial Activities

Pyrrolopyrazine derivatives, which include pyrrolopyrimidines, have shown antimicrobial activities . This makes them potential candidates for the development of new antimicrobial drugs .

Antiviral Activities

Pyrrolopyrazine derivatives have also demonstrated antiviral activities . This suggests that they could be used in the development of antiviral therapies .

Antifungal Activities

In addition to their antimicrobial and antiviral activities, pyrrolopyrazine derivatives have exhibited antifungal activities . This further expands their potential use in treating various infections .

Antitumor Activities

Pyrrolopyrimidines have shown promise in antitumor activities . In a study, a pyrrolo[2,3-d]pyrimidine compound resulted in significant tumor growth inhibition .

Kinase Inhibitory Activities

Pyrrolopyrazine derivatives have shown kinase inhibitory activities . Kinases play a crucial role in cellular signaling, and their inhibition can be beneficial in treating various diseases .

Blood Glucose Reduction

Certain pyrrolopyrimidines have been found effective in reducing blood glucose levels . This suggests their potential application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .

Safety and Hazards

Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-6-8-4-3-5-12(8)7-11-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBOVOPFBPEEJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CN2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376956
Record name Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate

CAS RN

107407-80-7
Record name Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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